1-benzyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a furan ring, a piperazine ring, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl piperazine intermediate.
Coupling with 1,8-Naphthyridine: The intermediate is then coupled with 1,8-naphthyridine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may yield tetrahydrofuran derivatives.
Scientific Research Applications
1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antiviral agent due to its unique structure and reactivity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid share structural similarities with the furan ring in the compound.
Piperazine Derivatives: Compounds like piperazine-1-carboxylic acid and N-benzylpiperazine are structurally related to the piperazine ring in the compound.
Naphthyridine Derivatives: Compounds such as 1,8-naphthyridine and its derivatives share the naphthyridine ring structure.
Uniqueness
1-BENZYL-3-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is unique due to its combination of three distinct ring systems, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H22N4O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-benzyl-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C25H22N4O4/c30-23(27-11-13-28(14-12-27)25(32)21-9-5-15-33-21)20-16-19-8-4-10-26-22(19)29(24(20)31)17-18-6-2-1-3-7-18/h1-10,15-16H,11-14,17H2 |
InChI Key |
MKPFOKJMBHCTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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